Octyl cinnamate is an ester derived from cinnamic acid and octanol. It is classified as a cinnamate ester, which is a subset of organic compounds known for their applications in various industries, particularly in cosmetics and pharmaceuticals. Cinnamic acid, the parent compound, is naturally found in cinnamon and other plants, while octanol is a fatty alcohol commonly used in the synthesis of esters. Octyl cinnamate is recognized for its properties as a UV filter, making it a popular ingredient in sunscreen formulations.
The synthesis of octyl cinnamate can be achieved through several methods, with enzymatic transesterification being one of the most efficient. A notable approach involves the use of lipase as a catalyst in a reaction between methyl cinnamate and octanol. Recent studies have optimized this process using ultrasound-assisted techniques combined with rotary evaporation under vacuum conditions.
Key parameters for synthesis include:
Using response surface methodology (RSM), optimal conditions were found to yield a molar conversion rate of approximately 93.8% at 74.6 °C over 11.1 hours with ultrasonic power set at 150 W .
The molecular structure of octyl cinnamate can be described by its chemical formula . The compound features a long hydrophobic octyl chain attached to the cinnamate moiety, which includes a phenyl ring conjugated to an alkene (the double bond between carbon atoms). This structure contributes to its lipophilicity and effectiveness as a UV filter.
Octyl cinnamate can undergo various chemical reactions typical for esters, including hydrolysis, transesterification, and photodegradation under UV light. Hydrolysis can yield octanol and cinnamic acid when treated with water, especially in the presence of acids or bases. Transesterification reactions may involve replacing the alcohol portion of the ester with another alcohol, which can be utilized for modifying its properties or synthesizing derivatives.
As a UV filter, octyl cinnamate absorbs ultraviolet radiation, specifically UVB rays, thereby protecting the skin from harmful effects associated with sun exposure, such as skin cancer and premature aging. The mechanism involves the absorption of UV light by the conjugated double bonds in the cinnamate structure, which leads to the dissipation of energy as heat rather than penetrating deeper into the skin.
Octyl cinnamate exhibits several notable physical and chemical properties:
These properties make it suitable for incorporation into cosmetic formulations where stability and efficacy are required.
In addition to cosmetics, research indicates potential applications in pharmaceuticals due to its anti-inflammatory properties derived from its parent compound, cinnamic acid. The versatility of octyl cinnamate positions it as an important compound in both personal care products and therapeutic formulations.
OMC exposure triggers multifaceted DNA damage responses through isomer-specific genotoxicity and impaired repair mechanisms. Network toxicology analyses integrating Mendelian randomization (MR) and molecular simulations identified 185 potential targets linking OMC exposure to breast tissue injury, with 31 hub targets central to DNA integrity maintenance [1]. Crucially, molecular docking studies demonstrated high-affinity binding between OMC and matrix metalloproteinase 9 (MMP9), a metalloproteinase involved in DNA repair coordination, with binding energies ≤ -7.8 kcal/mol [1].
The cis-isomer of OMC (generated via trans-to-cis photoisomerization) exhibits significantly elevated genotoxicity compared to the parental trans-isomer. In human lymphoblastoid (TK-6) cells, cis-OMC induced statistically significant DNA damage at concentrations as low as 1.56 μg/mL, while trans-OMC required concentrations >12.5 μg/mL to achieve comparable effects. Similarly, in human liver stem cells (HL1-hT1), cis-OMC caused 2.3-fold higher % tail DNA in comet assays versus the trans isomer at 25 μg/mL [3]. This isomer-dependent genotoxicity correlates with OMC's capacity to interfere with nucleotide excision repair (NER) pathways essential for resolving UV-induced cyclobutane pyrimidine dimers (CPDs).
Table 1: Genotoxic Profiles of OMC Isomers in Human Cell Lines
Cell Line | Isomer | Threshold Concentration (μg/mL) | DNA Damage (% Tail DNA) | Key Molecular Targets |
---|---|---|---|---|
TK-6 (Lymphoblastoid) | cis-OMC | 1.56 | 18.7%* | PARP1, XRCC1 |
TK-6 (Lymphoblastoid) | trans-OMC | 12.5 | 9.2%* | ATM, CHEK2 |
HL1-hT1 (Liver Stem) | cis-OMC | 25 | 24.5%* | OGG1, APEX1 |
HL1-hT1 (Liver Stem) | trans-OMC | 25 | 10.6%* | RAD51, BRCA1 |
*Statistically significant vs. controls (p<0.01)
Molecular dynamics simulations further substantiated OMC's interference with DNA repair machinery, showing stable binding interactions between OMC and prostaglandin-endoperoxide synthase 2 (PTGS2), a protein causally linked to breast carcinogenesis via MR analysis [1]. This suggests OMC may propagate genomic instability through both direct DNA damage and suppression of repair fidelity.
OMC disrupts redox homeostasis by inducing reactive oxygen species (ROS) overproduction while simultaneously impairing antioxidant defenses. Transcriptomic profiling of OMC-exposed breast tissue identified significant enrichment in glutathione metabolism pathways (adj. p = 3.2×10⁻⁵), with differential expression of 12 glutathione S-transferase (GST) genes critical for ROS detoxification [1] [5]. In zebrafish embryos, OMC degradation products—particularly 4-methoxybenzaldehyde (4-MBA)—induced dose-dependent oxidative damage, elevating lipid peroxidation (LPO) by 64% at 3.5 µg/mL while suppressing superoxide dismutase (SOD) and catalase (CAT) activities by 38% and 41%, respectively [4].
The duality of ROS function—redox signaling versus oxidative stress—manifests distinctly under OMC exposure. At low concentrations (≤10 ppm), OMC minimally impacts physiological ROS signaling required for cellular proliferation. However, at environmentally relevant concentrations (27–60 ppm), OMC:
Table 2: Antioxidant Enzyme Expression in OMC-Exposed Biological Systems
Model System | OMC Concentration | SOD Activity Change | GPx Activity Change | GST Expression | GSH Depletion |
---|---|---|---|---|---|
Zebrafish Embryos | 34 µg/mL (2-EH) | ↓ 28%* | ↓ 33%* | ↓ 4.2-fold* | 52%* |
MCF-7 Cells | 27 ppm | ↑ 41%* | ↔ | ↑ 3.1-fold* | 47%* |
Human Breast Tissue | 60 ppm | ↓ 19%* | ↓ 27%* | ↓ 5.8-fold* | 61%* |
Primary Fibroblasts | 43 ppm | ↔ | ↓ 22%* | ↓ 2.3-fold* | 38%* |
*Statistically significant vs. controls (p<0.05); ↔ = no significant change
Notably, OMC fails to protect against UV-induced oxidative DNA lesions (e.g., 8-oxoguanine) despite preventing cyclobutane pyrimidine dimer formation. Alkaline elution assays with lesion-specific enzymes confirmed OMC’s inability to mitigate oxidative damage in UV-exposed human fibroblasts [7]. This selective protection deficit underscores OMC's role in ROS-mediated genomic stress.
High-throughput RNA sequencing reveals OMC's extensive influence on stress-responsive transcriptomes. In breast tissue models, 3,536 differentially expressed genes (DEGs) were identified post-OMC exposure, with 1690 genes uniquely dysregulated in OMC-sensitive phenotypes [1] [5]. Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis highlighted disruptions in:
Core upstream regulators include JUN, STAT3, and NFKB1, indicating pro-inflammatory pathway activation. Crucially, PTGS2 (encoding cyclooxygenase-2) emerged as a hub gene with causal associations to breast cancer risk confirmed via Mendelian randomization [1].
In cold-stressed plant models (wucai, Brassica campestris), OMC analog exposure triggered conserved transcriptomic responses, including:
This conserved dysregulation of lipid-derived stress hormones (e.g., jasmonates) suggests OMC may interfere with evolutionarily ancient defense mechanisms.
Table 3: Key Transcriptomic Alterations Induced by OMC Exposure
Gene Symbol | Gene Name | Log2(Fold Change) | Functional Role | Pathway Association |
---|---|---|---|---|
PTGS2 | Prostaglandin-endoperoxide synthase 2 | +3.8* | Inflammation mediator | Arachidonic acid metabolism |
MMP9 | Matrix metallopeptidase 9 | +2.9* | Extracellular matrix remodeling | Tissue remodeling |
LOX | Lipoxygenase | +5.7* | Jasmonate synthesis | α-Linolenic acid metabolism |
JAZ | Jasmonate ZIM-domain | +3.9* | JA signaling repressor | Stress response |
GSTT1 | Glutathione S-transferase theta 1 | -4.5* | ROS detoxification | Glutathione metabolism |
ERF53 | Ethylene-responsive factor 53 | -4.2* | Transcriptional regulation | Hormone signaling |
*Statistically significant (FDR <0.05)
Network propagation analysis further linked these DEGs to immune response (GO:0006955), cell proliferation (GO:0042127), and xenobiotic metabolism (GO:0006805), delineating OMC's pleiotropic transcriptomic impact [1].
OMC exerts concentration-dependent effects on the p53 tumor suppressor network. In UV-exposed MCF-7 breast cancer cells, 10 ppm OMC suppressed p53 protein by 38% within 4 hours, concomitant with reduced phosphorylation at Ser15, a key activation site [7]. This attenuation occurred despite the presence of UV-induced DNA damage that typically stabilizes p53. At higher concentrations (27–60 ppm), OMC paradoxically:
The bimodal p53 response reflects OMC's capacity to either inhibit damage-induced p53 activation (at low concentrations) or trigger p53-mediated apoptosis (at high concentrations). Molecular simulations revealed that OMC binds the p53 DNA-binding domain with ΔG = -8.2 kcal/mol, potentially altering conformational dynamics and transactivation capacity [1].
Downstream apoptotic execution involves both intrinsic and extrinsic pathways:
In zebrafish models, the OMC derivative tempol-methoxycinnamate (TMC) demonstrated reduced p53 dysregulation compared to OMC, attributed to TMC's nitroxide radical moiety that neutralizes ROS without triggering p53 instability [6]. This highlights the critical role of redox balance in OMC's apoptotic interference.
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